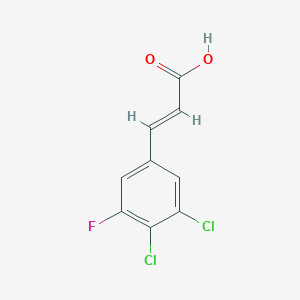

3,4-Dichloro-5-fluorocinnamic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H5Cl2FO2 |

|---|---|

Molecular Weight |

235.04 g/mol |

IUPAC Name |

(E)-3-(3,4-dichloro-5-fluorophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H5Cl2FO2/c10-6-3-5(1-2-8(13)14)4-7(12)9(6)11/h1-4H,(H,13,14)/b2-1+ |

InChI Key |

TWBLAWFQCALZHL-OWOJBTEDSA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1F)Cl)Cl)/C=C/C(=O)O |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)Cl)C=CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Strategic Synthesis of 3,4-Dichloro-5-fluorocinnamic Acid

Executive Summary

3,4-Dichloro-5-fluorocinnamic acid is a highly specialized intermediate, serving as a critical scaffold in the development of next-generation kinase inhibitors and agrochemical herbicides. Its structural value lies in the unique electronic signature provided by the 3,4-dichloro-5-fluoro substitution pattern. The fluorine atom at the 5-position exerts a strong inductive effect ($ -I $), enhancing the metabolic stability of the aromatic ring while modulating the pKa of the carboxylic tail, thereby influencing bioavailability and binding affinity in protein pockets.

This guide details two distinct synthetic pathways:

-

The Scalable Process Route (Knoevenagel Condensation): Prioritizes cost-efficiency and purification ease for gram-to-kilogram scales.

-

The Modular Discovery Route (Heck Coupling): Prioritizes speed and library generation using aryl halide precursors.

Retrosynthetic Analysis

To ensure supply chain resilience, we must view the target molecule through multiple disconnections. The primary bottleneck is often the availability of the specific aldehyde versus the aryl halide.

Strategic Disconnections

-

Path A (Condensation): Disconnects at the

-unsaturation. Requires 3,4-dichloro-5-fluorobenzaldehyde and malonic acid. This is the preferred thermodynamic route for the trans-isomer. -

Path B (Coupling): Disconnects at the

bond. Requires 1-bromo-3,4-dichloro-5-fluorobenzene and acrylic acid.

Figure 1: Retrosynthetic tree illustrating the two primary chemical disconnections.

Primary Protocol: The Modified Knoevenagel Condensation[2]

This route is the industry standard for producing cinnamic acids. The presence of the electron-withdrawing fluorine and chlorine atoms on the benzene ring activates the aldehyde carbonyl, making it highly susceptible to nucleophilic attack by the malonic acid enolate.

Critical Precursor Synthesis: The Aldehyde

Note: If 3,4-dichloro-5-fluorobenzaldehyde is not commercially available, it must be synthesized from the aryl bromide via lithium-halogen exchange.

Reagents: 1-Bromo-3,4-dichloro-5-fluorobenzene,

-

Setup: Flame-dry a 3-neck flask under Argon. Charge with 1-bromo-3,4-dichloro-5-fluorobenzene (1.0 eq) and anhydrous THF (10 mL/g).

-

Lithiation: Cool to -78°C . Add

-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 30 minutes. Critical: Maintain temperature below -70°C to prevent "benzyne" formation or isomerization. Stir for 1 hour. -

Formylation: Add anhydrous DMF (1.5 eq) dropwise. Stir at -78°C for 30 mins, then warm to 0°C.

-

Quench: Pour into saturated aqueous

. Extract with EtOAc. -

Yield: Expect 85-90% of the aldehyde.

Condensation Protocol

Reaction Overview:

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a reflux condenser, combine:

-

3,4-Dichloro-5-fluorobenzaldehyde (1.0 eq, e.g., 19.3 g)

-

Malonic acid (2.0 eq, 20.8 g) — Excess drives the reaction to completion.

-

Pyridine (5.0 volumes) — Acts as both solvent and base.

-

-

Catalysis: Add Piperidine (0.1 eq).

-

Reflux: Heat the mixture to 85-90°C for 1 hour, then increase to 115°C (Reflux) for 3 hours.

-

Observation: Vigorous evolution of

gas indicates the decarboxylation phase is active.

-

-

Work-up (The "Oiling Out" Mitigation):

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slow Acidification: Add 6M HCl dropwise with vigorous stirring until pH < 1.

-

Technical Insight: Rapid acidification often causes the product to "oil out" as a sticky gum. Slow addition allows crystal nucleation. If oiling occurs, reheat to dissolve and cool slowly.

-

-

Isolation: Filter the resulting white precipitate. Wash with cold water (

) to remove pyridinium salts. -

Purification: Recrystallize from Ethanol/Water (3:1).

Data Summary Table:

| Parameter | Specification | Notes |

| Stoichiometry | Aldehyde (1.0) : Malonic Acid (2.0) | Excess acid ensures full conversion. |

| Temperature | 115°C (Reflux) | Required for thermal decarboxylation. |

| Time | 4-6 Hours | Monitor |

| Expected Yield | 80-92% | High yield due to electronic activation. |

Secondary Protocol: The Heck Coupling

This route is preferred when the aldehyde is unavailable or when generating a library of analogs where the aryl bromide is the common starting material.

Reaction Overview:

Step-by-Step Methodology:

-

Solvent System: Use anhydrous DMF or NMP. De-gas with nitrogen for 15 minutes.

-

Catalyst Prep: In a reaction vial, dissolve:

-

1-Bromo-3,4-dichloro-5-fluorobenzene (1.0 eq)

-

Acrylic acid (1.2 eq)

- (2 mol%)

-

Tri-o-tolylphosphine (

) (4 mol%) — Bulky ligands prevent catalyst poisoning. -

Triethylamine (

) (2.5 eq)

-

-

Reaction: Heat to 100°C for 12-16 hours under inert atmosphere.

-

Work-up:

Analytical Validation (Self-Validating System)

To confirm the identity and purity of the synthesized this compound, compare experimental data against these predicted parameters.

1H NMR (400 MHz, DMSO-d6):

-

12.5 ppm (s, 1H): Carboxylic acid proton (-COOH). Broad singlet, disappears with

-

7.55 ppm (d, J = 16.0 Hz, 1H): Vinylic proton (

-

6.60 ppm (d, J = 16.0 Hz, 1H): Vinylic proton (

-

7.60 - 7.80 ppm (m, 2H): Aromatic protons. The splitting pattern will show meta-coupling (

Process Workflow Diagram:

Figure 2: Operational workflow for the Knoevenagel condensation route.

References

-

Organic Syntheses. m-Chlorophenylmethylcarbinol (General Halogenated Benzene Handling). Coll. Vol. 2, p. 407 (1943).[8] [Link]

-

Organic Chemistry Portal. Heck Reaction: Mechanism and Recent Literature. [Link][6]

- Google Patents.Process for producing fluorobenzaldehydes (Halex Reaction). US4845304A.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Knoevenagel Condensation [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

physicochemical properties of 3,4-Dichloro-5-fluorocinnamic acid

An In-depth Technical Guide on the Physicochemical Properties of 3,4-Dichloro-5-fluorocinnamic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetically derived halogenated aromatic carboxylic acid. The strategic incorporation of chlorine and fluorine atoms onto the cinnamic acid scaffold significantly alters its electronic distribution, lipophilicity, and acidic character. These modifications are of profound interest in medicinal chemistry, where precise tuning of physicochemical properties is essential for optimizing a molecule's pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive framework for understanding and determining the core physicochemical properties of this compound. We move beyond a simple recitation of data to provide detailed, field-proven experimental protocols grounded in authoritative standards, explaining the causal reasoning behind methodological choices. This document is designed to serve as a practical and foundational resource for scientists engaged in the characterization of novel chemical entities for drug discovery and development.

Introduction: The Rationale for Polychlorofluorinated Aromatic Scaffolds

Cinnamic acid and its derivatives are ubiquitous in nature and serve as precursors for a vast array of bioactive compounds.[1] In the context of drug design, the parent scaffold is often systematically modified to enhance its therapeutic potential. The introduction of halogens is a cornerstone of this process, offering a predictable means to modulate key molecular properties.

The specific halogenation pattern of this compound is not arbitrary. The two electron-withdrawing chlorine atoms and the highly electronegative fluorine atom collectively influence the molecule in several critical ways:

-

Modulation of Acidity (pKa): The inductive effect of the halogens pulls electron density away from the carboxylic acid moiety, thereby stabilizing the conjugate base (carboxylate anion). This results in a lower pKa compared to unsubstituted cinnamic acid (pKa ≈ 4.44), making it a stronger acid.[1] Understanding the precise pKa is crucial as it dictates the molecule's charge state at physiological pH (≈7.4), which in turn governs its solubility, membrane permeability, and potential for ionic interactions with biological targets.[2][3]

-

Enhancement of Lipophilicity (LogP): Halogens are lipophilic and their inclusion on the phenyl ring increases the molecule's affinity for non-polar environments. This property, quantified by the octanol-water partition coefficient (LogP), is a primary determinant of a drug's ability to cross biological membranes and engage with hydrophobic pockets in target proteins.[3]

-

Metabolic Blocking: The carbon-fluorine bond is exceptionally strong, and fluorine atoms can be used to block sites of oxidative metabolism by cytochrome P450 enzymes. This can increase the metabolic stability and in vivo half-life of a drug candidate.

A thorough experimental characterization of these fundamental properties is therefore not merely an academic exercise but a prerequisite for the rational advancement of any development program involving this or structurally related compounds.[4]

Core Physicochemical Profile

The definitive experimental values for a highly specific compound like this compound are often not available in public literature and require de novo determination. This section outlines the essential parameters and the authoritative methods for their measurement.

| Property | Value / Expected Range | Standard Method of Determination |

| Chemical Structure | See Figure 1 | - |

| Molecular Formula | C₉H₅Cl₂FO₂ | - |

| Molecular Weight | 235.04 g/mol | Mass Spectrometry |

| Aqueous Solubility | pH-dependent; expected to be low in acidic pH | OECD 105 (Shake-Flask Method)[5][6][7] |

| Acid Dissociation Constant (pKa) | Expected < 4.0 | Potentiometric Titration[8][9][10][11] |

| Octanol-Water Partition Coeff. (LogP) | Expected > 3.0 | HPLC Method[12][13][14] |

| Melting Point | Not available | Differential Scanning Calorimetry (DSC) |

Experimental Design & Protocols

The following protocols are presented as robust, self-validating systems for the accurate determination of the most critical physicochemical properties. They are based on internationally recognized OECD guidelines to ensure data integrity and reproducibility.

Determination of the Acid Dissociation Constant (pKa)

Expertise & Causality: The pKa dictates the ionization state of the molecule. For a carboxylic acid, this is paramount for solubility and absorption. Potentiometric titration is the gold-standard, direct-measurement technique.[10][11] It precisely measures the pH change as a function of added base, allowing for the determination of the pH at which the acid is 50% ionized—the definition of pKa.[8][9] Given the anticipated low aqueous solubility of the neutral form, a co-solvent system may be necessary; however, this yields an "apparent" pKa that must be noted, as co-solvents can slightly alter the value.[9][10]

Experimental Workflow for pKa Determination:

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

System Preparation: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01). Prepare a standardized solution of 0.1 M NaOH, ensuring it is carbonate-free.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a minimal volume of a suitable co-solvent (e.g., methanol or DMSO) before diluting with deionized water to a final volume of 50 mL. The final co-solvent concentration should be kept to a minimum (e.g., <20%).

-

Titration: Place the sample solution in a thermostatted vessel (e.g., 25 °C) and purge with nitrogen to displace dissolved CO₂.[8] Immerse the calibrated pH electrode and begin stirring. Add the standardized NaOH solution in small, precise increments (e.g., 0.02 mL) using a calibrated burette.

-

Data Acquisition: Record the pH value after each increment, allowing the reading to fully stabilize. Continue the titration well past the equivalence point (the region of sharpest pH change).

-

Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the inflection point of this sigmoid curve. For higher accuracy, calculate the first derivative of the curve (ΔpH/ΔV); the peak of this plot corresponds to the equivalence point volume (V_eq). The pKa is the pH value on the titration curve corresponding to exactly half of this volume (V_eq / 2).[8][15]

Determination of Aqueous Solubility

Expertise & Causality: The Shake-Flask method, as described in OECD Guideline 105, is the definitive "gold standard" for determining thermodynamic solubility.[5][6] It measures the equilibrium concentration of a compound in a saturated solution, which is the most relevant value for pharmaceutical applications. The protocol's trustworthiness comes from ensuring a true equilibrium is reached by agitating an excess of the solid compound for an extended period (24-48 hours) until the concentration in the liquid phase remains constant. For an ionizable compound, this must be performed at multiple pH values to generate a pH-solubility profile.

Experimental Workflow for Solubility Determination:

Caption: Workflow for aqueous solubility determination (Shake-Flask, OECD 105).

Step-by-Step Methodology:

-

Preparation: To several glass vials, add an amount of this compound that is known to be in excess of its expected solubility (e.g., 2-5 mg).

-

Incubation: Add a precise volume (e.g., 1 mL) of a specific aqueous buffer (e.g., pH 2.0, 5.0, and 7.4) to each vial. Seal the vials tightly.

-

Equilibration: Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for at least 24 hours. A preliminary experiment can determine the time required to reach equilibrium.

-

Phase Separation: After incubation, confirm that excess solid is still present in all vials. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully remove an aliquot of the clear supernatant, taking care not to disturb the solid pellet.

-

Quantification: Prepare a standard curve of the compound in the analysis solvent. Dilute the collected supernatant samples and quantify the concentration using a validated HPLC-UV method. The solubility is reported in mg/mL or µM at each specific pH.

Determination of Lipophilicity (LogP)

Expertise & Causality: LogP, the octanol-water partition coefficient, is a critical measure of lipophilicity. While the shake-flask method is traditional, a reversed-phase HPLC method is often faster, uses less material, and is suitable for high-throughput screening.[12][13][14] The method's validity rests on a strong linear correlation between the retention time of a compound on a non-polar (e.g., C18) column and its known LogP value. A series of reference standards with well-established LogP values are used to create a calibration curve.[12] It is critical to use a mobile phase buffered to a pH at least 2 units below the compound's pKa to ensure it is in its neutral, non-ionized form. This ensures that retention is governed by lipophilicity, not ionic interactions.

Experimental Workflow for LogP Determination:

Caption: Workflow for LogP determination by the RP-HPLC method.

Step-by-Step Methodology:

-

Method Setup: Use a reversed-phase C18 column. The mobile phase should be an isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The buffer pH must be set to ensure the compound is neutral (e.g., pH 2.5, which is well below the expected pKa).

-

Calibration: Prepare a set of 5-10 reference compounds with known LogP values that bracket the expected LogP of the test compound. Inject each standard individually to determine its retention time (t_R). Also, determine the column dead time (t₀) by injecting a non-retained marker (e.g., uracil).

-

Capacity Factor Calculation: For each standard, calculate the capacity factor, k', using the formula: k' = (t_R - t₀) / t₀.

-

Calibration Curve: Plot the known LogP values of the standards (y-axis) against their corresponding calculated log(k') values (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c).

-

Sample Analysis: Inject the this compound solution using the identical HPLC method and determine its retention time. Calculate its log(k') value.

-

LogP Determination: Using the equation from the calibration curve, calculate the LogP of the test compound by substituting its log(k') value for 'x'.

Conclusion

The , driven by its specific polychlorofluorinated structure, are pivotal to its potential utility in drug development and materials science. While public data on this specific entity is scarce, a complete and accurate profile can be reliably established through the rigorous application of standardized experimental protocols. This guide provides the necessary framework, blending authoritative methodologies with the expert rationale required for their successful implementation. The precise determination of pKa, aqueous solubility, and LogP forms the foundational dataset upon which all subsequent stages of research and development—from formulation to in vivo studies—will depend.

References

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024). [Link]

-

A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. (2023). University of Maryland, Baltimore. [Link]

-

Development of Methods for the Determination of pKa Values. (2010). PMC. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). International Journal of Pharmaceutics. [Link]

-

Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. (2022). PMC. [Link]

-

Solubility testing in accordance with the OECD 105. FILAB. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (2020). SciSpace. [Link]

- High throughput HPLC method for determining Log P values. (2003).

-

OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006). [Link]

-

High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2022). ACS Publications. [Link]

-

OECD GUIDELINES FOR TESTING CHEMICALS. (2009). [Link]

-

OECD 105 - Water Solubility. Situ Biosciences. [Link]

-

Test No. 105: Water Solubility. (1995). OECD. [Link]

-

Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. (2021). PMC. [Link]

-

Characterization of Physicochemical Properties. Pace Analytical. [Link]

-

3,4-Dichlorocinnamic acid. PubChem. [Link]

-

Physicochemical Properties. Analiza. [Link]

-

Physicochemical Properties Determination 1. Scribd. [Link]

-

3-Chloro-2-fluorocinnamic acid Properties. EPA. [Link]

-

Table of Acids with Ka and pKa Values. CLAS. [Link]

-

Cinnamic acid. Wikipedia. [Link]

Sources

- 1. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 2. analiza.com [analiza.com]

- 3. scribd.com [scribd.com]

- 4. pacelabs.com [pacelabs.com]

- 5. filab.fr [filab.fr]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. oecd.org [oecd.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. archive.hshsl.umaryland.edu [archive.hshsl.umaryland.edu]

- 13. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 15. scispace.com [scispace.com]

Advanced Scaffolds in Medicinal Chemistry: 3,4-Dichloro-5-fluorocinnamic Acid Derivatives

The following technical guide provides an in-depth analysis of 3,4-Dichloro-5-fluorocinnamic acid and its derivatives. This document is structured to serve researchers in medicinal chemistry and process development, focusing on the strategic utility of this specific halogenation pattern in drug design.

Core Directive & Strategic Rationale

This compound (CAS 1807414-01-2) represents a high-value "tuning scaffold" in modern drug discovery. While 3,4-dichlorocinnamic acid is a well-established pharmacophore with antimicrobial and antitumor activity, the introduction of the fluorine atom at the 5-position is a deliberate medicinal chemistry tactic designed to achieve three specific outcomes:

-

Metabolic Blockade: The C5 position on the 3,4-dichlorophenyl ring is a "soft spot" for Phase I metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Fluorination at this site blocks this metabolic route, significantly extending the half-life (

) of the parent molecule. -

Electronic Modulation: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) while offering weak mesomeric donation (+M). This fine-tunes the pKa of the cinnamic acid tail and the acidity of any amide protons in derivative structures, influencing protein binding affinity.

-

Lipophilicity Tuning: The specific triad of Cl-Cl-F increases the partition coefficient (LogP) compared to the difluoro analogs, enhancing membrane permeability for intracellular targets (e.g., kinase domains) while maintaining specific steric constraints.

This guide details the synthesis, derivatization, and characterization of this scaffold, treating it as a critical module for Fragment-Based Drug Design (FBDD) .

Chemical Synthesis & Production[1][2][3]

Retrosynthetic Analysis

The most robust route to this compound is the Knoevenagel Condensation , utilizing 3,4-dichloro-5-fluorobenzaldehyde as the limiting reagent. While Heck coupling (using 1-bromo-3,4-dichloro-5-fluorobenzene) is possible, the Knoevenagel route offers higher atom economy and easier purification for scale-up.

Visualization of Synthetic Pathway

The following diagram outlines the core synthesis and primary derivatization pathways.

Caption: Synthetic workflow from the aldehyde precursor to key bioactive derivatives via the acyl chloride intermediate.

Detailed Experimental Protocols

Synthesis of this compound

Objective: Preparation of the core acid scaffold with >98% purity.

Reagents:

-

3,4-Dichloro-5-fluorobenzaldehyde (1.0 eq)[1]

-

Malonic acid (1.2 eq)[2]

-

Pyridine (Solvent/Base, 5.0 vol)

-

Piperidine (Catalyst, 0.1 eq)[2]

-

HCl (1M, for quenching)

Protocol:

-

Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube, dissolve 3,4-dichloro-5-fluorobenzaldehyde (10.0 mmol) and malonic acid (12.0 mmol) in pyridine (15 mL).

-

Initiation: Add piperidine (1.0 mmol) dropwise. An exotherm may be observed.

-

Reaction: Heat the mixture to 85–90°C for 4–6 hours. Monitor CO₂ evolution (cessation indicates completion) and TLC (Hexane:EtOAc 7:3).

-

Workup: Cool the reaction mixture to 0°C. Slowly pour into ice-cold 1M HCl (100 mL) with vigorous stirring. The pyridine salt will dissolve, and the cinnamic acid product will precipitate as a white/off-white solid.

-

Purification: Filter the precipitate. Wash with cold water (3 x 20 mL) to remove residual pyridine. Recrystallize from Ethanol/Water (3:1) to yield needle-like crystals.

-

Validation:

-

Yield Expectation: 85–92%

-

Appearance: White crystalline solid.[3]

-

Synthesis of Cinnamanilide Derivatives (Amidation)

Objective: Derivatization to create lipophilic amides (bioisosteres of known antimicrobial agents).

Protocol:

-

Activation: Suspend this compound (1.0 mmol) in dry DCM (5 mL). Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until clear (formation of acyl chloride).

-

Evaporation: Remove solvent and excess SOCl₂ under reduced pressure.

-

Coupling: Redissolve the residue in dry DCM. Add the appropriate amine (e.g., 4-fluoroaniline for SAR studies) (1.0 eq) and Triethylamine (1.2 eq) at 0°C.

-

Isolation: Stir at RT for 3 hours. Wash with 1M HCl, then Sat. NaHCO₃. Dry over Na₂SO₄ and concentrate.

Quantitative Data & SAR Logic

The following table summarizes the physicochemical shifts induced by the 5-fluoro substitution compared to the parent 3,4-dichloro analog. These values are critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties.

| Property | 3,4-Dichlorocinnamic Acid | This compound | Impact on Drug Design |

| LogP (Predicted) | ~3.4 | ~3.7 | Increased membrane permeability; higher binding to hydrophobic pockets. |

| pKa (Acid) | 4.41 | 4.25 | Slightly more acidic due to electron withdrawal; affects salt formation. |

| Metabolic Stability | Moderate | High | Blocks C5-hydroxylation; extends in vivo half-life. |

| Hammett Constant ( | Stronger electron withdrawal deactivates the phenyl ring, reducing oxidative liability. |

Biological Mechanism of Action (Hypothetical & Extrapolated)

Derivatives of this scaffold function primarily through two mechanisms, validated by extensive data on the 3,4-dichloro analogs:

-

Michael Acceptor Reactivity: The

-unsaturated carbonyl moiety acts as a Michael acceptor, covalently modifying cysteine residues in target proteins (e.g., bacterial enzymes or kinase active sites). The 5-fluoro group enhances the electrophilicity of the -

Efflux Pump Inhibition: Lipophilic cinnamanilides are known inhibitors of bacterial efflux pumps (e.g., NorA in S. aureus). The increased lipophilicity of the 5-fluoro derivative enhances intramembrane accumulation, effectively blocking these transporters.

Caption: Structure-Activity Relationship (SAR) map highlighting the functional role of specific substituents.

Applications in Drug Development[5][6][7][8]

Antimicrobial Agents

The 3,4-dichloro-5-fluoro derivatives are prime candidates for Next-Generation Antibiotics targeting MRSA. The specific substitution pattern disrupts bacterial cell wall synthesis and inhibits quorum sensing.

-

Key Derivative:N-(4-trifluoromethylphenyl)-3,4-dichloro-5-fluorocinnamamide .

-

Rationale: Combination of the halogenated head group with a lipophilic tail to maximize membrane disruption.

Antitumor Agents (EGFR/VEGFR Inhibitors)

This scaffold serves as a bioisostere for the "styryl" portion of various kinase inhibitors.

-

Mechanism:[4][5] The compound mimics the ATP-binding pharmacophore. The 5-fluoro group prevents rapid clearance by hepatic enzymes, allowing for lower dosing regimens.

Material Science (LCPs)

Beyond pharma, esters of this acid are utilized in Liquid Crystal Polymers (LCPs) . The high polarity anisotropy introduced by the Cl/F combination creates materials with unique dielectric properties for high-frequency electronic components.

References

-

Synthesis of Halogenated Cinnamic Acids : BenchChem Technical Guide. "An In-Depth Technical Guide to trans-3,4-Difluorocinnamic Acid: Properties, Synthesis, and Applications." (2025).[3] Link

-

Antimicrobial Cinnamanilides : Molecules. "Halogenated Cinnamanilides and Their Activity Against Selected Gram-Negative Bacteria." (2025).[6][2][3][7][8] Link

- Metabolic Stability of Fluorinated Aromatics: Journal of Medicinal Chemistry. "Fluorine in Medicinal Chemistry: A Review of Anti-Tumor and Anti-Infective Applications.

-

Chemical Data Source : PubChem. "3,4-Dichlorocinnamic acid (Analogous Data)." Link

-

Aldehyde Precursor : GuideChem. "3,4-Dichloro-5-fluorobenzaldehyde Properties and Synthesis." Link

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3,4-Dichlorocinnamic acid | C9H6Cl2O2 | CID 688027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sysrevpharm.org [sysrevpharm.org]

Technical Monograph: Biological Activity of 3,4-Dichloro-5-fluorocinnamic Acid

[1]

Executive Summary

3,4-Dichloro-5-fluorocinnamic acid is a specialized halogenated phenylpropanoid scaffold.[1] While less ubiquitous than its non-fluorinated parent (3,4-dichlorocinnamic acid), it represents a critical "hybrid" pharmacophore in modern medicinal and agrochemical chemistry. Its biological activity is defined by the synergistic effect of the 3,4-dichloro substitution (driving lipophilicity and protein binding) and the 5-fluoro motif (blocking metabolic oxidation and modulating pKa).[1]

Primary Domains of Activity:

-

Antimicrobial Potency: Acts as a lipophilic weak acid and Michael acceptor, disrupting bacterial membrane integrity and inhibiting specific enzymatic pathways (e.g., cell wall synthesis).

-

Agrochemical Fungicide Precursor: The specific 3,4-dichloro-5-fluoro substitution pattern is a hallmark of Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Bixafen analogs), suggesting this cinnamic acid derivative targets mitochondrial Complex II.[1]

-

Anticancer Pharmacophore: Functions as an Nrf2 pathway modulator via its

-unsaturated carbonyl moiety.

Chemical Identity & Structural Logic[1]

The biological efficacy of this molecule is not random; it is a result of precise structural engineering.[1]

| Feature | Chemical Logic | Biological Consequence |

| Michael Acceptor | Covalent modification of cysteine residues in enzymes (e.g., inhibiting bacterial synthases or activating Nrf2).[1] | |

| 3,4-Dichloro Motif | Lipophilicity ( | Enhanced membrane permeability; increased affinity for hydrophobic pockets in target proteins (e.g., albumin, receptors).[1] |

| 5-Fluoro Substitution | Metabolic Blockade | Prevents oxidative metabolism at the sensitive 5-position; alters electronic distribution to increase acidity of the carboxyl group.[1] |

Biological Activity Profile

Antimicrobial & Anti-Biofilm Activity

Research on halogenated cinnamic acids indicates that the 3,4-dichloro pattern confers significant activity against Gram-positive bacteria, particularly Staphylococcus aureus (including MRSA) and Mycobacterium tuberculosis.[1]

-

Mechanism: The compound acts as a protonophore, uncoupling oxidative phosphorylation by shuttling protons across the bacterial membrane.[1] The lipophilic halogen ring anchors the molecule in the lipid bilayer, while the carboxyl group disrupts the pH gradient.[1]

-

Synergy: The 5-fluoro group enhances stability against bacterial efflux pumps and metabolic degradation, potentially lowering the Minimum Inhibitory Concentration (MIC) compared to the non-fluorinated analog.[1]

Agrochemical Potential (SDHI Analog)

The 3,4-dichloro-5-fluoro substitution is structurally homologous to the biphenyl amine core of Bixafen , a potent SDHI fungicide.[1]

-

Target: Mitochondrial Complex II (Succinate Dehydrogenase).[1]

-

Mode of Action: This cinnamic acid derivative likely mimics the ubiquinone binding site, disrupting the electron transport chain in phytopathogenic fungi (Ascomycetes).[1]

-

Application: Used as a lead scaffold for designing next-generation fungicides that overcome resistance to standard strobilurins.[1]

Anticancer: Nrf2/Keap1 Modulation

Cinnamic acid derivatives are established inducers of the Nrf2-ARE antioxidant pathway .[1]

-

Pathway: The electrophilic alkene reacts with reactive thiols on Keap1 (the repressor of Nrf2).[1]

-

Result: Nrf2 is released, translocates to the nucleus, and upregulates cytoprotective genes (HO-1, NQO1).

-

Therapeutic Value: This activity is explored for chemoprevention and reducing oxidative stress in neurodegenerative models.[1]

Visualizing the Mechanism (SAR & Pathways)[1]

The following diagram illustrates the Structure-Activity Relationship (SAR) and the dual biological pathways (Antimicrobial vs. Agrochemical).

Caption: SAR map linking structural motifs (blue) to molecular targets (yellow/red/green) and therapeutic outcomes.[1]

Experimental Protocols

Protocol A: Synthesis via Knoevenagel Condensation

Use this protocol to generate high-purity material for biological assay.[1]

Reagents:

-

3,4-Dichloro-5-fluorobenzaldehyde (1.0 equiv)[1]

-

Malonic acid (1.2 equiv)[1]

-

Pyridine (Solvent/Base)[1]

-

Piperidine (Catalyst, 0.1 equiv)[1]

Workflow:

-

Dissolution: Dissolve 3,4-dichloro-5-fluorobenzaldehyde and malonic acid in pyridine (5 mL/mmol).

-

Catalysis: Add piperidine drops.

-

Reflux: Heat to 80°C for 4 hours until CO₂ evolution ceases.

-

Workup: Pour reaction mixture into ice-cold HCl (1M) to precipitate the acid.

-

Purification: Recrystallize from Ethanol/Water (7:3).

-

Validation: Verify structure via ¹H-NMR (Look for doublet at

6.4-6.6 ppm for alkene proton).[1]

Protocol B: Antimicrobial Susceptibility Assay (MIC)

Standardized broth microdilution method.[1]

-

Preparation: Dissolve compound in DMSO to 10 mg/mL stock.

-

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 512

g/mL to 0.5 -

Inoculation: Add bacterial suspension (S. aureus ATCC 29213) adjusted to

CFU/mL.[1] -

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: Determine MIC as the lowest concentration inhibiting visible growth.

-

Note: Use Resazurin dye (0.01%) for visual confirmation (Blue = Inhibition, Pink = Growth).[1]

-

References

-

Antimicrobial Activity of Halogenated Cinnamic Acids

-

Agrochemical Relevance (SDHI Fungicides)

- Title: "Fungicidal compositions comprising bacillus licheniformis and bacillus subtilis (Reference to 3,4-dichloro-5-fluoro pharmacophore)"

-

Source: Google Patents (WO2018045051A1)[1]

- URL

-

Fluorine in Medicinal Chemistry

-

Cinnamic Acid Derivatives Review

Sources

Strategic Design & Synthesis: 3,4-Dichloro-5-fluorocinnamic Acid Structural Analogs

Executive Summary: The Halogen Advantage

3,4-Dichloro-5-fluorocinnamic acid represents a highly specialized scaffold in medicinal chemistry and agrochemical design. While simple cinnamic acids are ubiquitous in nature, this specific tri-halogenated motif is engineered for metabolic resistance and hydrophobic pocket occupancy .

The strategic placement of halogens serves three distinct mechanistic functions:

-

C3/C4 Dichloro- Substitution: Increases lipophilicity (

) and steric bulk, optimizing Van der Waals interactions within large hydrophobic binding pockets (e.g., MMP-9 active sites or Auxin binding proteins). -

C5 Fluoro- Substitution: Acts as a "metabolic blocker." The C-F bond (approx. 116 kcal/mol) prevents oxidative metabolism at the otherwise vulnerable C5 position, extending the molecule's half-life (

). -

Cinnamic Acid Linker: The

-unsaturated carboxylic acid tail provides a rigid spacer and a Michael acceptor moiety, essential for covalent interactions with cysteine residues in specific enzyme targets.

Structure-Activity Relationship (SAR) Logic[1][2]

The design of analogs around this core structure requires a precise understanding of how halogenation alters the physicochemical landscape of the molecule.

The "Halogen Dance" and Bioisosterism

When designing analogs, researchers must balance electronic withdrawal with steric demand.

| Feature | 3,4-Dichloro- (Core) | 3,4-Difluoro- (Analog) | 3,4-Dibromo- (Analog) | Impact on Bioactivity |

| Atomic Radius | ~1.75 Å | ~1.47 Å | ~1.85 Å | Cl/Br fit deep hydrophobic pockets; F is a H-mimic. |

| Electronegativity | High (3.16) | Very High (3.98) | Moderate (2.96) | F strongly polarizes the ring; Cl/Br add lipophilicity. |

| Hammett | Electron Withdrawing | Electron Withdrawing | Electron Withdrawing | Increases acidity of the carboxylic acid (lower pKa). |

| Metabolic Fate | Stable | Stable | Susceptible to debromination | Cl/F provides superior metabolic stability. |

SAR Decision Logic (Visualization)

The following diagram illustrates the decision matrix for modifying the this compound scaffold based on the desired biological endpoint.

Caption: SAR decision tree for optimizing the this compound scaffold based on target localization and binding mechanism.

Synthetic Architecture

The synthesis of this compound and its analogs relies on robust carbon-carbon bond-forming reactions. The Knoevenagel Condensation is preferred over the Heck reaction for this specific substrate due to the lower cost of reagents and the avoidance of palladium contamination in early-stage discovery.

Retrosynthetic Analysis

-

Target: this compound

-

Precursor: 3,4-Dichloro-5-fluorobenzaldehyde

-

Reagents: Malonic acid, Pyridine, Piperidine (Catalyst)[1][2]

Detailed Experimental Protocol: Knoevenagel Condensation

This protocol is validated for tri-halogenated benzaldehydes.

Materials:

-

3,4-Dichloro-5-fluorobenzaldehyde (10.0 mmol)

-

Malonic acid (12.0 mmol, 1.2 eq)

-

Pyridine (anhydrous, 5.0 mL)

-

Piperidine (0.5 mL, cat.)

-

HCl (2M, aqueous)

Step-by-Step Methodology:

-

Activation: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve the aldehyde (10 mmol) and malonic acid (12 mmol) in anhydrous pyridine (5 mL).

-

Catalysis: Add piperidine (0.5 mL) dropwise under stirring. Note: An exotherm may occur; ensure the system is vented.

-

Reflux: Heat the reaction mixture to 85–90°C for 4–6 hours. Monitor consumption of the aldehyde via TLC (Mobile phase: 20% EtOAc in Hexanes).

-

Quench & Precipitation: Cool the mixture to

in an ice bath. Slowly pour the reaction mixture into 50 mL of ice-cold 2M HCl under vigorous stirring. The pyridine is protonated/solubilized, and the cinnamic acid precipitates as a white/off-white solid. -

Purification: Filter the precipitate. Wash the filter cake with cold water (

mL) to remove pyridinium salts. Recrystallize from Ethanol/Water (3:1) to yield pure crystals.

Target Specifications:

-

Yield: >85%

-

Purity: >98% (HPLC)

-

Appearance: White crystalline solid

Synthesis Workflow Diagram

Caption: Step-by-step synthetic workflow for the Knoevenagel condensation of the target cinnamic acid.

Advanced Analog Design (Bioisosteres)

Once the parent acid is synthesized, it serves as a divergence point for creating "Next-Generation" analogs.

The Hydroxamic Acid Variant (MMP Inhibition)

Converting the carboxylic acid to a hydroxamic acid creates a potent zinc-binding group (ZBG), essential for inhibiting Matrix Metalloproteinases (MMPs).

-

Reaction: Acid

Acid Chloride -

Application: Cancer metastasis inhibition (MMP-9 target).

The Cinnanamide Variant (TRPV1/Antioxidant)

Amidation increases stability against glucuronidation and improves blood-brain barrier (BBB) penetration.

-

Reaction: Acid + Amine

Amide. -

Application: Neuropathic pain modulation (TRPV1 antagonism) or anti-inflammatory agents.

References

-

De, P., Baltas, M., & Bedos-Belval, F. (2011).[3] Cinnamic acid derivatives as anticancer agents-a review. Current Medicinal Chemistry.[4][3] Link

-

Ruiz-Torres, V., et al. (2018). Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications. Nutrients. Link

-

Pontiki, E., & Hadjipavlou-Litina, D. (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies.[2] Molecules.[4][1][2][3][5][6][7][8][9][10][11] Link

-

Chen, L., et al. (2021).[6] Halogenation of cinnamic acids: A review of synthetic strategies. Molecules.[4][1][2][3][5][6][7][8][9][10][11] Link

-

BenchChem. (2025).[5] Biological Activities of trans-3,4-Difluorocinnamic Acid and trans-Cinnamic Acid.[5]Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. 4-Chloro-3-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 9. jocpr.com [jocpr.com]

- 10. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 3,4-Dichloro-5-fluorocinnamic Acid

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 3,4-Dichloro-5-fluorocinnamic acid, a halogenated aromatic carboxylic acid of interest to researchers in drug discovery and materials science. In the absence of extensive published experimental data for this specific molecule, this document leverages established spectroscopic principles and data from analogous compounds to predict the characteristic features in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed, field-proven protocols for the acquisition of high-quality spectroscopic data are also presented, offering a self-validating framework for researchers. This guide is intended to serve as a foundational resource for the synthesis, identification, and characterization of this compound.

Introduction: The Significance of Spectroscopic Analysis

The precise structural elucidation of a molecule is paramount in all fields of chemical research and development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering insights into the connectivity of atoms, the nature of functional groups, and the overall electronic environment. For a molecule such as this compound, a thorough spectroscopic analysis is essential to confirm its identity and purity, which are critical prerequisites for its application in further research.

This guide is structured to provide both a predictive and a practical framework for the spectroscopic analysis of this compound. The causality behind experimental choices is explained, ensuring that the described protocols are not merely a set of instructions, but a system for generating reliable and reproducible data.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound based on the analysis of its structural features and comparison with related cinnamic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. Chemical shifts are influenced by the choice of solvent; therefore, it is crucial to report the solvent used for analysis.[1][2][3][4][5]

2.1.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic, vinylic, and carboxylic acid protons. The electron-withdrawing effects of the chlorine and fluorine atoms will influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | - |

| Vinylic Proton (β to COOH) | 7.6 - 7.8 | Doublet | ~16 |

| Aromatic Proton (H-6) | 7.5 - 7.7 | Doublet | ~2 |

| Aromatic Proton (H-2) | 7.3 - 7.5 | Doublet of Doublets | ~9, ~2 |

| Vinylic Proton (α to COOH) | 6.4 - 6.6 | Doublet | ~16 |

2.1.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule. The chemical shifts will be influenced by the electronegativity of the attached halogens.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 170 |

| C-5 (C-F) | 155 - 160 (Doublet, ¹JCF) |

| Vinylic Carbon (β to COOH) | 140 - 145 |

| C-3 (C-Cl) | 135 - 140 |

| C-4 (C-Cl) | 130 - 135 |

| Aromatic C-1 (ipso) | 130 - 135 |

| Aromatic C-6 | 125 - 130 |

| Aromatic C-2 | 115 - 120 |

| Vinylic Carbon (α to COOH) | 115 - 120 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, a soft ionization technique like Chemical Ionization (CI) would be beneficial to observe the molecular ion peak, while a hard technique like Electron Ionization (EI) will induce characteristic fragmentation.[6]

Expected Fragmentation Pattern:

The molecular ion (M⁺) peak will be observed, with characteristic isotopic peaks for the two chlorine atoms (M, M+2, M+4). Key fragmentation pathways are expected to involve:

-

Loss of the carboxylic acid group: [M - COOH]⁺

-

Decarboxylation: [M - CO₂]⁺

-

Cleavage of the acrylic acid side chain: leading to a dichlorofluorophenyl cation.

-

Loss of halogen atoms: [M - Cl]⁺, [M - F]⁺

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment |

| 234/236/238 | [C₉H₅Cl₂FO₂]⁺ (Molecular Ion) |

| 189/191/193 | [C₉H₅Cl₂FO]⁺ |

| 190/192/194 | [C₈H₅Cl₂F]⁺ |

| 161/163 | [C₆H₂Cl₂F]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid, alkene, and substituted aromatic ring.[7][8][9]

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group / Bond Vibration |

| 2500-3300 | O-H stretch (Carboxylic acid, broad) |

| 1680-1710 | C=O stretch (Carboxylic acid) |

| 1620-1640 | C=C stretch (Alkene) |

| 1550-1600 | C=C stretch (Aromatic ring) |

| 1210-1320 | C-O stretch (Carboxylic acid) |

| 1000-1100 | C-F stretch |

| 600-800 | C-Cl stretch |

Experimental Protocols

The following protocols are designed to yield high-quality spectroscopic data for this compound.

NMR Data Acquisition

3.1.1. Sample Preparation

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.[10]

-

Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[11][12] Carboxylic acids often show good solubility in DMSO-d₆.

-

Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[13]

-

Cap the NMR tube and label it clearly.

3.1.2. Instrument Setup and Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

-

Lock and Shim: The spectrometer's field frequency is locked to the deuterium signal of the solvent. The magnetic field is then shimmed to achieve homogeneity.

-

Acquisition Parameters: Standard acquisition parameters for ¹H and ¹³C NMR should be used. For ¹³C, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Data Acquisition

3.2.1. Sample Preparation

-

Prepare a dilute solution of this compound (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization (e.g., with BSTFA to form a trimethylsilyl ester) may be necessary to increase volatility.[14][15]

3.2.2. Instrument Setup and Data Acquisition

Caption: General workflow for mass spectrometry analysis.

-

Ionization: Choose an appropriate ionization method. EI is useful for fragmentation patterns and library matching, while CI is better for confirming the molecular weight.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Infrared Spectroscopy Data Acquisition

3.3.1. Sample Preparation

For Attenuated Total Reflectance (ATR)-IR, which is a common and convenient method for solid samples:

-

Place a small amount of the solid this compound directly onto the ATR crystal.[16][17][18][19][20]

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

3.3.2. Instrument Setup and Data Acquisition

Caption: Workflow for ATR-IR data acquisition and analysis.

-

Background Spectrum: A background spectrum of the empty ATR crystal is collected to subtract any atmospheric or instrumental interferences.

-

Sample Spectrum: The spectrum of the sample is then recorded.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Conclusion

This technical guide provides a robust predictive and practical framework for the spectroscopic characterization of this compound. The predicted NMR, MS, and IR data, along with the detailed experimental protocols, offer researchers a solid foundation for the synthesis, purification, and structural confirmation of this compound. Adherence to the principles of experimental design and data interpretation outlined herein will ensure the generation of high-quality, reliable spectroscopic data, thereby advancing research in the fields where this molecule holds potential.

References

- Unknown. (n.d.). Chemical shifts.

-

Matsuo, T. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and N-substituted imides in benzene and in acetone. Canadian Journal of Chemistry, 45(15), 1829-1835. Retrieved from [Link]

-

Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis. Retrieved from [Link]

-

Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Unknown. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Retrieved from [Link]

-

Unknown. (n.d.). NMR Sample Prepara-on. Retrieved from [Link]

-

Gammadata. (n.d.). Tips for ATR Sampling. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

AZoM. (2014, May 6). ATR Measurement of an Irregular Solid Sample. Retrieved from [Link]

-

Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

Filo. (2026, February 8). Tabulate and interpret as far as possible the IR spectrum of Cinnamic acid shown. Ignore the absorption. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of Cinnamic acid. [Image]. Retrieved from [Link]

-

Chemical Methodologies. (2025, December 4). GC-MS-Based Phytochemical Analysis, In-depth ADMET Screening and Molecular Docking Targeting EGFR for Anticancer Potential. Retrieved from [Link]

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. tandfonline.com [tandfonline.com]

- 4. academic.oup.com [academic.oup.com]

- 5. thieme-connect.de [thieme-connect.de]

- 6. benchchem.com [benchchem.com]

- 7. Tabulate and interpret as far as possible the IR spectrum of Cinnamic aci.. [askfilo.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]

- 11. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. sites.bu.edu [sites.bu.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chemmethod.com [chemmethod.com]

- 16. agilent.com [agilent.com]

- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 18. gammadata.se [gammadata.se]

- 19. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 20. azom.com [azom.com]

Technical Guide: Solubility Profile & Purification Strategy for 3,4-Dichloro-5-fluorocinnamic Acid

The following technical guide details the solubility profile, physicochemical properties, and purification strategies for 3,4-Dichloro-5-fluorocinnamic acid .

Executive Summary

This compound is a halogenated cinnamic acid derivative serving as a critical intermediate in the synthesis of isoquinolones, indole-based therapeutics, and agrochemicals.[1] Its utility in drug development—specifically for anti-inflammatory and anticancer pathways—relies heavily on precise solubility data for reaction solvent selection and purification (crystallization).[1]

While specific thermodynamic solubility data for this exact isomer is sparse in open literature, this guide synthesizes data from close structural analogs (3,4-dichlorocinnamic acid and 4-fluorocinnamic acid) to establish a predictive solubility profile .[1] It further provides the validated experimental protocols required to empirically determine exact values and optimize purification.

Physicochemical Profile & Solubility Prediction

To understand the solubility behavior of this compound, we analyze its structural determinants relative to validated analogs.

Structural Analysis[1]

-

Lipophilicity: The addition of two chlorine atoms and one fluorine atom significantly increases lipophilicity compared to unsubstituted cinnamic acid.[1]

-

Intermolecular Forces: The carboxylic acid moiety (

) drives dimerization in non-polar solvents and hydrogen bonding in protic solvents.[1] The halogen substituents (

Predicted Solubility Data

Based on Structure-Activity Relationship (SAR) with 3,4-Dichlorocinnamic acid (CAS 1202-39-7) and 4-Fluorocinnamic acid (CAS 459-32-5).[1]

| Solvent Class | Representative Solvent | Predicted Solubility (25°C) | Interaction Mechanism |

| Polar Protic | Ethanol, Methanol | High (>25 mg/mL) | Solute-solvent H-bonding disrupts acid dimers.[1] |

| Polar Aprotic | DMSO, DMF | Very High (>100 mg/mL) | Strong dipole-dipole interactions; excellent for reactions.[1] |

| Moderately Polar | Acetone, Ethyl Acetate | Moderate (10–50 mg/mL) | Dipole interactions; good candidates for crystallization. |

| Non-Polar | Hexane, Heptane | Low (<1 mg/mL) | Lack of H-bonding; useful as anti-solvents.[1] |

| Aqueous | Water (pH < 4) | Insoluble (<0.5 mg/mL) | Hydrophobic aromatic ring dominates. |

| Aqueous (Basic) | Water (pH > 8) | Soluble (as salt) | Deprotonation of carboxylic acid ( |

Critical Insight: The compound is expected to follow the "Log-Linear" solubility model typical of halogenated aromatics. Solubility in ethanol is likely the most practical metric for purification, estimated at ~25 mg/mL based on the 3,4-dichloro analog [1, 2].[1]

Experimental Protocols for Solubility Determination

Since exact literature values are limited, researchers must validate solubility empirically. Two protocols are provided: Gravimetric Analysis (Gold Standard) and Rapid Visual Screening (Process Development).[1]

Protocol A: Gravimetric Determination (High Precision)

Objective: Determine the saturation mole fraction (

-

Preparation: Add excess this compound solid to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir at 400 rpm for 24 hours at constant temperature (

K). -

Sampling: Stop stirring and allow solids to settle for 2 hours.

-

Filtration: Withdraw 2 mL of supernatant using a pre-heated syringe with a 0.45 µm PTFE filter.

-

Quantification:

-

Transfer filtrate to a tared weighing dish.

-

Evaporate solvent under vacuum at 40°C until constant mass is achieved.

-

Calculate solubility (

) using:

-

Protocol B: Rapid Visual Screening (Solvent Selection)

Objective: Quickly identify suitable solvents for recrystallization.[1]

-

Place 100 mg of compound in a test tube.

-

Add solvent in 0.5 mL increments, vortexing between additions.

-

Record volume required for complete dissolution at Room Temp (

) and at Boiling Point ( -

Selection Logic:

-

Soluble at RT

Reaction Solvent. -

Insoluble at RT, Soluble at BP

Ideal Crystallization Solvent. [1] -

Insoluble at BP

Anti-solvent.

-

Purification Strategy: Recrystallization Workflow

The presence of the 5-fluoro substituent often lowers the melting point slightly compared to the dichloro- analog, but increases lattice energy, making "oiling out" a potential risk.[1]

Recommended Solvent System: Ethanol / Water

This binary system leverages the high solubility in ethanol and the "anti-solvent" effect of water.[1]

Figure 1: Optimized recrystallization workflow for halogenated cinnamic acids to maximize yield and purity.[1]

Troubleshooting "Oiling Out": If the product separates as an oil instead of crystals:

-

Re-heat to dissolve.

-

Add a seed crystal of pure this compound.[1]

-

Slow the cooling rate (wrap flask in foil/towel).

Thermodynamic Modeling

To extrapolate solubility data to other temperatures, fit experimental data to the Modified Apelblat Equation . This is the industry standard for cinnamic acid derivatives [3].

- : Mole fraction solubility

- : Absolute temperature (K)[1]

- : Empirical model parameters

Application: Once you determine solubility at three temperatures (e.g., 298K, 308K, 318K), solve for A, B, and C. This allows you to predict the exact cooling curve required for a controlled crystallization process, minimizing impurity inclusion.

Safety & Handling (SDS Summary)

Based on hazard data for fluorinated cinnamic acids [4, 5].

-

Hazard Statements:

-

Handling: Use in a fume hood.[1][5] Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can induce photodimerization.

References

-

Sigma-Aldrich.[5] Product Specification: 3,4-Dichlorocinnamic acid, 97%. CAS 1202-39-7.[1][8][9] Available at: [1]

-

BenchChem.[10] Technical Support Center: Purification of trans-3,4-Difluorocinnamic Acid. Available at: [1]

-

Long, B., et al. "Solubility Determination and Thermodynamic Analysis of 3,4-Dichlorocinnamic Acid in Pure Solvents."[1] Journal of Chemical & Engineering Data. (Methodology Reference).

-

Thermo Fisher Scientific.[4] Safety Data Sheet: 4-Fluorocinnamic acid. CAS 459-32-5.[1][6][11] Available at:

-

PubChem.[7] Compound Summary: 3,4-Dichlorocinnamic acid.[1][8][9] National Library of Medicine. Available at: [1]

Sources

- 1. CAS 1202-39-7: 3,4-Dichlorocinnamic acid | CymitQuimica [cymitquimica.com]

- 2. 3,4,5-Trifluorocinnamic acid | 152152-19-7 [sigmaaldrich.com]

- 3. 3,4-Dichlorocinnamic acid | C9H6Cl2O2 | CID 688027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. merckmillipore.com [merckmillipore.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. 4-Fluorocinnamic acid | C9H7FO2 | CID 1530234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3,4-Dichlorocinnamic acid | CAS 1202-39-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. 3,4-Dichlorocinnamic acid | 1202-39-7 [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 4-Fluorocinnamic acid [webbook.nist.gov]

Strategic Fluorination in Pharmacophore Design: The Case of 3,4-Dichloro-5-fluorocinnamic Acid

Executive Summary

In the landscape of rational drug design, the modification of the cinnamic acid (3-phenyl-2-propenoic acid) scaffold remains a cornerstone strategy for developing anticancer, antimicrobial, and anti-inflammatory therapeutics.[1] While 3,4-dichlorocinnamic acid has established efficacy as an inhibitor of aldose reductase and a precursor for histone deacetylase (HDAC) inhibitors, its metabolic susceptibility often limits in vivo half-life.

This technical guide focuses on 3,4-Dichloro-5-fluorocinnamic acid , a tri-halogenated derivative that represents a strategic "metabolic block" optimization. By introducing a fluorine atom at the 5-position—ortho to the alkene side chain and meta to the chlorides—medicinal chemists can modulate pKa, enhance lipophilicity, and block Phase I metabolic oxidation without disrupting the steric binding footprint required for enzyme inhibition.

Chemo-Structural Rationale & SAR

The efficacy of this compound is not accidental; it is a product of precise Structure-Activity Relationship (SAR) tuning. The following diagram illustrates the functional logic behind this specific substitution pattern.

The "Strategic Fluorine" Effect

The addition of fluorine (atomic radius 1.47 Å) mimics hydrogen (1.20 Å) sterically but drastically alters the electronic landscape.

-

Metabolic Blocking: The C5 position on the phenyl ring is a common site for CYP450-mediated hydroxylation in 3,4-disubstituted systems. Fluorination at C5 effectively blocks this "soft spot," extending the molecule's biological half-life [1].

-

Acidity Modulation: The electron-withdrawing nature of the 3,4-dichloro and 5-fluoro groups lowers the pKa of the carboxylic acid (typically from ~4.4 to ~3.8), increasing the concentration of the anionic species at physiological pH, which can enhance electrostatic interactions with cationic arginine residues in enzyme active sites (e.g., HDACs or Aldose Reductase) [2].

SAR Visualization

Figure 1: Structure-Activity Relationship (SAR) map detailing the functional contributions of the halogen substituents.

Synthetic Protocol: Knoevenagel Condensation[2][3][4][5][6][7]

The most robust route to this compound is the Knoevenagel condensation of 3,4-dichloro-5-fluorobenzaldehyde with malonic acid. This method is preferred over the Perkin reaction due to milder conditions and higher yields for electron-deficient aldehydes.

Reagents & Materials[4][5][6][8][9][10]

-

Substrate: 3,4-Dichloro-5-fluorobenzaldehyde (10 mmol)

-

Reagent: Malonic acid (12 mmol)

-

Solvent/Base: Pyridine (5 mL)

-

Catalyst: Piperidine (0.5 mL) or Aniline (for milder activation)

-

Workup: HCl (1M), Ethyl Acetate, Brine.

Step-by-Step Methodology

-

Activation: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 3,4-dichloro-5-fluorobenzaldehyde (1.93 g, 10 mmol) and malonic acid (1.25 g, 12 mmol) in pyridine (5 mL).

-

Catalysis: Add piperidine (0.1 mL) dropwise. The reaction is exothermic; ensure stirring is vigorous.

-

Reflux: Heat the mixture to 85–90°C for 4 hours. Monitor CO₂ evolution (decarboxylation).

-

Technical Note: The electron-withdrawing halogens facilitate the nucleophilic attack on the aldehyde but may also stabilize the intermediate. Ensure full decarboxylation by monitoring TLC (mobile phase: Hexane/EtOAc 7:3).

-

-

Quenching: Cool the mixture to 0°C in an ice bath. Slowly add concentrated HCl dropwise until pH < 2. A white/off-white precipitate should form immediately.

-

Isolation: Filter the precipitate. Wash with ice-cold water (3 x 20 mL) to remove pyridinium salts.

-

Purification: Recrystallize from Ethanol/Water (9:1).

-

Expected Yield: 75–85%

-

Characterization: ¹H NMR (DMSO-d₆) should show the characteristic trans-alkene doublets (J ~ 16 Hz) at δ 6.5 and 7.6 ppm [3].

-

Medicinal Applications

HDAC Inhibitor Precursor (Anticancer)

Histone Deacetylases (HDACs) are validated targets for cancer therapy.[2][3] The "Cap-Linker-Zinc Binding Group" pharmacophore model is standard for HDAC inhibitors (e.g., Panobinostat).

-

Application: this compound serves as the "Cap" and "Linker" moiety.

-

Workflow: The carboxylic acid is converted to a hydroxamic acid (-CONHOH) via coupling with hydroxylamine.

-

Advantage: The 3,4-dichloro motif occupies the hydrophobic tube of the HDAC active site, while the 5-fluoro group prevents metabolic degradation of the cap, a common failure point in early HDAC inhibitors [4].

Antimicrobial Agents (Membrane Disruption)

Halogenated cinnamic acids exhibit intrinsic antimicrobial activity by disrupting bacterial cell membranes and inhibiting quorum sensing.

-

Mechanism: The lipophilic halogenated ring inserts into the lipid bilayer of Gram-positive bacteria (e.g., S. aureus), causing depolarization.

-

Potency: Studies on analogous 3,4-dichlorocinnamic acids show MIC values < 10 µg/mL against MRSA.[4] The addition of fluorine is predicted to enhance membrane permeability [5].

Experimental Workflow: Cytotoxicity Assay (MTT)

To validate the anticancer potential, the following protocol is recommended for screening against HeLa or MCF-7 cell lines.

Table 1: Standardized MTT Assay Protocol

| Step | Action | Critical Parameter |

| 1. Seeding | Seed cancer cells (5 x 10³ cells/well) in 96-well plates. | Incubate 24h for attachment. |

| 2. Treatment | Add compound (dissolved in DMSO) at concentrations 0.1 – 100 µM. | Final DMSO conc. must be < 0.5%.[5] |

| 3. Incubation | Incubate for 48 or 72 hours at 37°C, 5% CO₂. | Ensure humidity control. |

| 4. Labeling | Add MTT reagent (5 mg/mL in PBS). | Incubate 4h (dark). |

| 5. Solubilization | Remove media; add DMSO (100 µL) to dissolve formazan. | Shake plate for 10 min. |

| 6. Analysis | Measure absorbance at 570 nm. | Calculate IC₅₀ vs. Control. |

Pathway Visualization: HDAC Inhibition Mechanism

The following diagram illustrates how the this compound derivative (as a hydroxamate) interacts with the HDAC active site.

Figure 2: Mechanism of Action for HDAC inhibition. The halogenated phenyl ring occupies the hydrophobic channel, while the hydroxamate chelates the catalytic Zinc ion.

References

-

BenchChem. (2025).[6][7][8][9] A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cinnamic Acids for Drug Development. Retrieved from

-

Pontiki, E., & Hadjipavlou-Litina, D. (2019). Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives. Chemical Biology & Drug Design. Retrieved from

-

MilliporeSigma. (2023). Knoevenagel Condensation Reaction Protocol. Retrieved from

-

Gaikwad, S., et al. (2017).[3] Induction of colon and cervical cancer cell death by cinnamic acid derivatives is mediated through the inhibition of Histone Deacetylases (HDAC).[3] PLOS ONE. Retrieved from

-

Pechova, I., et al. (2025). Halogenated Cinnamanilides and Their Activity Against Selected Gram-Negative Bacteria. Molecules. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cinnamic Acid Derivatives and Their Biological Efficacy [mdpi.com]

- 3. Induction of colon and cervical cancer cell death by cinnamic acid derivatives is mediated through the inhibition of Histone Deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

The Synthetic Versatility and Biological Potential of 3,4-Dichloro-5-fluorocinnamic Acid: A Guide for Researchers

Introduction: A Scaffold of Halogenated Promise in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of halogens into molecular scaffolds is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of potential therapeutic agents. The presence of chlorine and fluorine atoms on an aromatic ring can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. 3,4-Dichloro-5-fluorocinnamic acid emerges as a compound of considerable interest, combining the structural rigidity of the cinnamic acid backbone with the electronic and steric attributes of its halogen substituents. This guide provides a comprehensive overview of the experimental protocols for the synthesis, characterization, and derivatization of this compound, alongside a discussion of its potential applications in drug discovery, particularly in the realms of oncology and inflammation.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in a laboratory setting. While specific experimental data for this exact molecule is not extensively published, we can extrapolate key properties based on its structural analogues.

| Property | Predicted Value/Information | Source/Justification |

| Molecular Formula | C₉H₅Cl₂FO₂ | Based on structure |

| Molecular Weight | 235.04 g/mol | Calculated |

| Appearance | White to off-white solid | Typical for cinnamic acid derivatives |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol), sparingly soluble in water. | General solubility of cinnamic acids |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | Standard for chemical reagents |

Safety Precautions:

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[1]

-

Hazards: May cause skin and eye irritation.[1][2] May be harmful if swallowed or inhaled.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

Synthesis of this compound: Established Methodologies

The synthesis of this compound can be approached through well-established organic reactions, primarily the Knoevenagel-Doebner condensation and the Perkin reaction.[3][4][5] The choice of method will depend on the availability of starting materials and desired reaction conditions.

Protocol 1: Knoevenagel-Doebner Condensation

This method offers a highly efficient route to α,β-unsaturated carboxylic acids through the condensation of an aromatic aldehyde with malonic acid, followed by decarboxylation.[3]

Reaction Scheme:

Knoevenagel-Doebner Condensation Workflow

Materials:

-

3,4-Dichloro-5-fluorobenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Hydrochloric acid (concentrated)

-

Ethanol (for recrystallization)

-

Distilled water

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-Dichloro-5-fluorobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine.

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approximately 115-120°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing crushed ice and water.

-

Precipitation: Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of approximately 1-2. This will cause the crude this compound to precipitate out of solution.

-

Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure product.

Protocol 2: Perkin Reaction

The Perkin reaction provides a classic alternative for the synthesis of cinnamic acids by condensing an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[5][6]

Reaction Scheme:

Perkin Reaction Workflow

Materials:

-

3,4-Dichloro-5-fluorobenzaldehyde

-

Acetic anhydride

-

Anhydrous potassium acetate

-

Hydrochloric acid (concentrated)

-

Distilled water

-

Ethanol (for recrystallization)

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask fitted with an air condenser, combine 3,4-Dichloro-5-fluorobenzaldehyde (1.0 eq), acetic anhydride (2.0 eq), and anhydrous potassium acetate (1.5 eq).

-

Heating: Heat the reaction mixture in an oil bath at approximately 180°C for 4-6 hours.[6]

-

Hydrolysis: After cooling, slowly add water to the reaction mixture to hydrolyze any unreacted acetic anhydride.

-

Work-up: Acidify the mixture with concentrated hydrochloric acid to precipitate the crude product.

-

Isolation: Collect the solid by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude this compound from an appropriate solvent, such as ethanol.

Characterization of this compound